molecular formula C7H6ClNO2 B3094348 5-Chloro-6-methylnicotinic acid CAS No. 1256835-19-4

5-Chloro-6-methylnicotinic acid

Cat. No.: B3094348
CAS No.: 1256835-19-4
M. Wt: 171.58 g/mol
InChI Key: AIDXHOVOUCHIPI-UHFFFAOYSA-N
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Description

5-Chloro-6-methylnicotinic acid: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It belongs to the class of carboxylic acids and is a derivative of nicotinic acid. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 5-Chloro-6-methylnicotinic acid typically involves large-scale synthesis using the above methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical pathways, depending on its structure and the presence of other functional groups . The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic and signaling pathways in cells.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-6-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific reactivity is required.

Properties

IUPAC Name

5-chloro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXHOVOUCHIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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